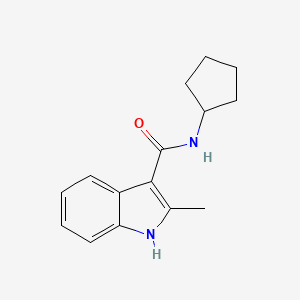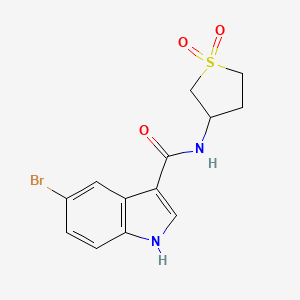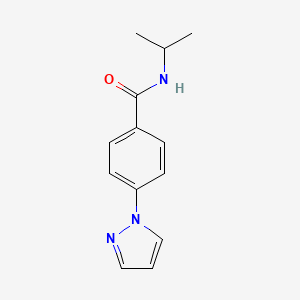![molecular formula C21H19N5O2 B7463108 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QNZ or EVP4593 and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, QNZ can reduce the production of pro-inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and prevent cell death. This compound has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one in lab experiments is its ability to inhibit the NF-κB signaling pathway. This makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research due to its various biological activities. Its ability to inhibit the NF-κB signaling pathway makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore its potential in other areas such as neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis method of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the reaction of 2-bromo-1-(1H-benzimidazol-2-yl)ethanone with 2-(1-pyrrolidinyl)acetic acid in the presence of triethylamine. The resulting intermediate is then treated with 2-nitrobenzaldehyde and sodium borohydride to obtain the final product.
Scientific Research Applications
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one has been found to exhibit various biological activities that make it useful in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19-12-22-16-8-3-4-9-17(16)26(19)13-20(28)25-11-5-10-18(25)21-23-14-6-1-2-7-15(14)24-21/h1-4,6-9,12,18H,5,10-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZTXQOPPPIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C3=CC=CC=C3N=CC2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)



![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)

![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)